molecular formula C9H16O B13959683 2-Methyl-3-isopropylcyclopentanone CAS No. 54549-81-4

2-Methyl-3-isopropylcyclopentanone

Cat. No.: B13959683
CAS No.: 54549-81-4
M. Wt: 140.22 g/mol
InChI Key: VWBCFESGRRREEF-UHFFFAOYSA-N
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Description

2-Methyl-3-isopropylcyclopentanone is an organic compound with the molecular formula C10H18O It is a substituted cyclopentanone, characterized by the presence of a methyl group at the second position and an isopropyl group at the third position on the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-isopropylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-isopropylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the alpha position relative to the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopentanones.

Scientific Research Applications

2-Methyl-3-isopropylcyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-Methyl-3-isopropylcyclopentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence metabolic pathways and cellular processes.

Comparison with Similar Compounds

    3-Methylcyclopentanone: Similar in structure but lacks the isopropyl group.

    Cyclopentanone: The parent compound without any substituents.

    3-Isopropylcyclopentene: Contains an isopropyl group but differs in the presence of a double bond.

Uniqueness: 2-Methyl-3-isopropylcyclopentanone is unique due to the specific positioning of its methyl and isopropyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

54549-81-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methyl-3-propan-2-ylcyclopentan-1-one

InChI

InChI=1S/C9H16O/c1-6(2)8-4-5-9(10)7(8)3/h6-8H,4-5H2,1-3H3

InChI Key

VWBCFESGRRREEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)C(C)C

Origin of Product

United States

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